Cas no 345616-08-2 (N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine)

N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- N-(benzo[d][1,3]dioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Thieno[2,3-d]pyrimidin-4-amine, N-1,3-benzodioxol-5-yl-5,6-dimethyl-
- N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine
- AKOS000535665
- N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- HMS1425H16
- AF-399/15128536
- 345616-08-2
- IFLab1_004746
- CCG-193359
- WAY-304800-A?
- N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Oprea1_525258
- G65067
- Z31191207
- IDI1_010501
- CHEMBL4938878
- WAY-304800-A
- SCHEMBL13166606
- F1142-4854
- STL307104
-
- インチ: 1S/C15H13N3O2S/c1-8-9(2)21-15-13(8)14(16-6-17-15)18-10-3-4-11-12(5-10)20-7-19-11/h3-6H,7H2,1-2H3,(H,16,17,18)
- InChIKey: KUVGCRMUXJJCHC-UHFFFAOYSA-N
- SMILES: C1=NC(NC2=CC=C3OCOC3=C2)=C2C(C)=C(C)SC2=N1
計算された属性
- 精确分子量: 299.07284784g/mol
- 同位素质量: 299.07284784g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 386
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 84.5Ų
N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1142-4854-2μmol |
N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
345616-08-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1142-4854-5μmol |
N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
345616-08-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1142-4854-30mg |
N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
345616-08-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1142-4854-3mg |
N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
345616-08-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1142-4854-4mg |
N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
345616-08-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1142-4854-10mg |
N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
345616-08-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1142-4854-15mg |
N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
345616-08-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1142-4854-10μmol |
N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
345616-08-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1142-4854-5mg |
N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
345616-08-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W423522-1ml |
WAY-304800-A |
345616-08-2 | 10mM in DMSO | 1ml |
¥720.90 | 2023-08-31 |
N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno2,3-dpyrimidin-4-amineに関する追加情報
Introduction to N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (CAS No. 345616-08-2)
N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, identified by its CAS number 345616-08-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of thienopyrimidines, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications.
The molecular structure of N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine incorporates a benzodioxole moiety linked to a thieno[2,3-d]pyrimidine core. The benzodioxole group, characterized by its oxygen-rich aromatic system, is often associated with enhanced binding affinity and metabolic stability. In contrast, the thieno[2,3-d]pyrimidine scaffold is recognized for its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.
This compound has been extensively studied for its pharmacological properties. Recent research has highlighted its potential as an inhibitor of kinases and other enzymes implicated in cancer progression. The presence of the 5,6-dimethyl substituents in the thieno[2,3-d]pyrimidine ring enhances the compound's solubility and bioavailability, making it a promising candidate for further development.
In vitro studies have demonstrated that N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine exhibits notable inhibitory activity against several kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). These kinases are pivotal in regulating cell proliferation and differentiation, making them attractive targets for therapeutic intervention. The compound's ability to modulate kinase activity suggests its potential utility in treating a variety of diseases associated with dysregulated kinase signaling.
The benzodioxole moiety in the molecule is particularly noteworthy for its interaction with biological targets. This group has been shown to enhance binding affinity through hydrogen bonding and hydrophobic interactions. Such interactions are crucial for the development of high-affinity ligands that can selectively inhibit target enzymes without affecting other proteins.
Furthermore, the structural flexibility of N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine allows for modifications that can fine-tune its pharmacological properties. Researchers have explored various derivatives of this compound to optimize its potency and selectivity. These modifications have led to the identification of several analogs with improved pharmacokinetic profiles and reduced toxicity.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzodioxole group into the thieno[2,3-d]pyrimidine core necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
The growing interest in this compound has prompted several preclinical studies to evaluate its safety and efficacy. These studies have provided valuable insights into its potential therapeutic applications. The results from these trials have been instrumental in guiding further research and development efforts aimed at translating this promising compound into clinical use.
In conclusion, N-(2H-1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-am ine (CAS No. 345616-08) b > represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a compelling candidate for further exploration in drug discovery. As research continues to uncover new therapeutic applications for this compound and its derivatives, it is poised to play a crucial role in addressing unmet medical needs.
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